BenchChemオンラインストアへようこそ!

EBP-59

Antibacterial MIC Staphylococcus aureus

EBP-59 (C₁₃H₉Cl₂F₅N₂OS, MW 407.19) is a pentafluorosulfanyl (SF₅)-containing diarylurea analog of triclocarban, specifically 1-(2,4-dichlorophenyl)-3-(4-(pentafluorosulfanyl)phenyl)urea. It belongs to a novel class of synthetic antibacterials that selectively disrupt Gram-positive bacterial cell membranes, with no effect on reduced‑thiol, iron‑sulfur cluster, or hydrogen peroxide pathways.

Molecular Formula C13H9Cl2F5N2OS
Molecular Weight 407.2 g/mol
Cat. No. B15137286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEBP-59
Molecular FormulaC13H9Cl2F5N2OS
Molecular Weight407.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)S(F)(F)(F)(F)F
InChIInChI=1S/C13H9Cl2F5N2OS/c14-11-6-3-9(7-12(11)15)22-13(23)21-8-1-4-10(5-2-8)24(16,17,18,19)20/h1-7H,(H2,21,22,23)
InChIKeyYXGQRYVFNDXXQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

EBP-59: A Pentafluorosulfanyl Diarylurea Antibacterial with Sub-Nanomolar Gram-Positive Potency


EBP-59 (C₁₃H₉Cl₂F₅N₂OS, MW 407.19) is a pentafluorosulfanyl (SF₅)-containing diarylurea analog of triclocarban, specifically 1-(2,4-dichlorophenyl)-3-(4-(pentafluorosulfanyl)phenyl)urea . It belongs to a novel class of synthetic antibacterials that selectively disrupt Gram-positive bacterial cell membranes, with no effect on reduced‑thiol, iron‑sulfur cluster, or hydrogen peroxide pathways [1]. EBP-59 was characterized alongside 19 structural analogs in a 2024 screen against seven indicator strains and ten clinical MRSA isolates, demonstrating bactericidal and bacteriostatic activity exclusively against Gram-positive pathogens [1].

Why In-Class Diarylurea Analogs Cannot Substitute for EBP-59 in Gram-Positive Antibacterial Research


The pentafluorosulfanyl triclocarban analog series exhibits extreme structure–activity divergence: a single chlorine positional isomer or SF₅ regioisomer shift can alter MIC values by more than two orders of magnitude [1]. For example, the 4-chloro monophenyl analogs EBP-61 and EBP-62 lose activity against Proteus mirabilis (MIC >5 mM) entirely, whereas EBP-59—bearing a 2,4-dichloro substitution—retains potent activity (MIC 0.002 mM) [1]. This non-linear SAR means that generic class-level substitution (e.g., any “SF₅-diarylurea”) will not recapitulate the antibacterial spectrum or potency of EBP-59, making compound-specific procurement essential for reproducible Gram-positive and select Gram-negative antibacterial studies [1].

EBP-59 Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


EBP-59 vs. Ciprofloxacin and Gentamicin: >267-Fold Superior MIC Against S. aureus

Against S. aureus (planktonic), EBP-59 achieved an MIC of <0.0003 mM, compared with 0.08 mM for ciprofloxacin and 0.04 mM for gentamicin in the same standardized microdilution assay [1]. Among the closest structural analogs, EBP-61 required 0.0095 mM (>32-fold higher) and EBP-62 required 0.0003 mM (comparable) [1]. This represents a >267-fold potency advantage over the fluoroquinolone standard and a >133-fold advantage over the aminoglycoside standard [1].

Antibacterial MIC Staphylococcus aureus Drug resistance

EBP-59 MRSA Potency: 67-Fold and 16-Fold More Potent Than EBP-61 and EBP-62 Respectively

Against methicillin-resistant S. aureus (MRSA), EBP-59 MIC was 0.0024 mM [1]. This is 67-fold more potent than EBP-61 (MIC 0.16 mM) and 16-fold more potent than EBP-62 (MIC 0.038 mM) [1]. Compared with clinical antibiotics, EBP-59 was 67-fold more potent than ciprofloxacin (0.160 mM) and 163–408-fold more potent than gentamicin (0.39–0.98 mM) [1]. Across 10 clinical MRSA isolates, EBP-59 maintained MIC <0.002 mM against all 10 strains, whereas ciprofloxacin MIC ranged from 0.05 to 1.6 mM [2].

MRSA MIC Antimicrobial resistance Diarylurea

EBP-59 Uniquely Retains Anti-Gram-Negative Activity Against P. mirabilis: A >2,500-Fold Advantage Over EBP-61 and EBP-62

While the SF₅-diarylurea series is predominantly Gram-positive-selective, EBP-59 is the only compound among the top three analogs (EBP-59, EBP-61, EBP-62) to exhibit measurable activity against the Gram-negative bacterium Proteus mirabilis, with an MIC of 0.002 mM [1]. Both EBP-61 and EBP-62 show MIC >5 mM against P. mirabilis, representing a >2,500-fold difference [1]. All three compounds are inactive (MIC >5 mM) against E. coli, P. aeruginosa, and K. pneumoniae [1].

Proteus mirabilis Gram-negative Antibacterial spectrum Selectivity

EBP-59 Antibiofilm Activity: Uniform MBIC <0.002 mM Across 10 Clinical MRSA Isolates

In biofilm inhibition assays against 10 diverse clinical MRSA isolates, EBP-59 achieved MBIC <0.002 mM (below the lowest tested concentration) against every single isolate [1]. In contrast, ciprofloxacin MBIC ranged from 0.05 to 0.2 mM, and gentamicin MBIC ranged from 0.05 to 12.5 mM across the same panel [1]. EBP-61 and EBP-62 also showed MBIC <0.002 mM against all 10 isolates [1], indicating that potent antibiofilm activity is a shared class feature at this concentration threshold, though EBP-59 combines this with superior planktonic MRSA MIC (see Evidence 2).

Biofilm MBIC MRSA clinical isolates Antibiofilm

EBP-59 Displays Favorable Cytotoxicity Profile Relative to EBP-62 in Human Leukemia Cells (MCC >4 µM vs. 20 µM)

In a five-cell-line cytotoxicity panel, EBP-59 exhibited a Minimum Cytotoxic Concentration (MCC) of >4 µM in HEL (human leukemia) cells, 4 µM in HeLa, 3.9 µM in MT4, >100 µM in MDCK, and >4 µM in Vero cells [1]. EBP-62 was more cytotoxic in HEL cells (MCC 20 µM, i.e., a detectable toxic effect at a lower concentration) and MT4 cells (MCC 4.7 µM) [1]. EBP-61 showed a profile similar to EBP-59 [1]. Importantly, EBP-59's primary antibacterial mechanism—Gram-positive membrane disruption—is orthogonal to the oxidative stress, thiol-depletion, and iron-sulfur cluster disruption pathways tested, all of which were negative [2].

Cytotoxicity Selectivity index Mammalian cells Safety

Structural Differentiation: The 2,4-Dichloro vs. 4-Chloro Substitution Drives EBP-59's Spectrum Expansion

EBP-59 possesses a 2,4-dichloro substitution on the non-SF₅ phenyl ring, distinguishing it from EBP-61 (4-chloro only) and EBP-62 (4-chloro, but with the SF₅ group moved to the meta position) [1]. The SF₅ group is a bioisostere of CF₃ with enhanced lipophilicity and metabolic stability [2]. The combination of 2,4-dichloro and para-SF₅ in EBP-59 is the minimal structural requirement within this series for retaining P. mirabilis activity while maintaining maximal anti-staphylococcal potency [1]. The parent scaffold triclocarban (3,4,4′-trichloro) lacks the SF₅ group entirely and has a different environmental persistence and resistance profile [2].

Structure-activity relationship Diarylurea Pentafluorosulfanyl Drug design

EBP-59 Optimal Application Scenarios Based on Quantitative Differentiation Evidence


High-Throughput Screening Against Drug-Resistant MRSA Panels

EBP-59's uniform MIC <0.002 mM against all 10 clinical MRSA isolates [1] makes it an ideal positive control or reference compound for HTS campaigns targeting multidrug-resistant S. aureus. Its >67-fold potency advantage over ciprofloxacin against MRSA reduces per-well compound consumption and minimizes DMSO solvent interference in 384- or 1536-well formats.

Biofilm Eradication Studies on Medical Device Models

With MBIC <0.002 mM across the entire MRSA clinical isolate panel [1], EBP-59 is suited for catheter-associated biofilm models. The sub-0.002 mM antibiofilm concentration is 25–100-fold lower than ciprofloxacin requirements, enabling biofilm clearance studies at concentrations unlikely to cause mammalian cell toxicity (MDCK CC₅₀ >100 µM) [2].

Gram-Positive/Gram-Negative Mixed Infection Models Involving P. mirabilis

EBP-59 is the only compound among the top SF₅-diarylurea analogs to inhibit P. mirabilis (MIC 0.002 mM) while retaining potent anti-staphylococcal activity [1]. This makes it uniquely applicable in polymicrobial infection models where both Gram-positive pathogens and P. mirabilis are present, such as catheter-associated urinary tract infections.

Structure–Activity Relationship (SAR) Lead Optimization Libraries

The 2,4-dichloro + para-SF₅ pharmacophore of EBP-59 defines the critical structural features for expanded antibacterial spectrum within the diarylurea series [1]. Procurement of EBP-59 as a reference standard enables medicinal chemistry teams to benchmark new analogs and rationally design compounds that preserve the P. mirabilis activity window while further optimizing metabolic stability or solubility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for EBP-59

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.